Bucinnazine, chemically known as 1-butyryl-4-cinnamylpiperazine or 2-methyl AP-237, is a synthetic opioid that has emerged in illicit drug markets. Its structure includes a piperazine ring, which is common among various psychoactive substances. Bucinnazine has been detected in samples of heroin and other synthetic opioid mixtures across the United States and Europe, raising concerns regarding its potential for abuse and health risks associated with its use .
Bucinnazine is classified as an acyl piperazine opioid. It is structurally related to other synthetic opioids like AP-237 and is recognized for its agonistic activity at the mu-opioid receptor, which is responsible for pain relief and euphoria. The compound's presence in drug markets has prompted significant research into its pharmacological properties and potential medical applications .
Bucinnazine can be synthesized through several methods, with three notable pathways reported:
These methods highlight the compound's synthetic accessibility, making it feasible for both research and illicit production.
Bucinnazine has a molecular formula of and a molecular weight of approximately 286.41 g/mol. The compound features a chiral center at the 2-position of the piperazine ring, resulting in two enantiomers: (S)-2-methyl AP-237 and (R)-2-methyl AP-237. It is primarily encountered as a racemic mixture in illicit markets . The structure can be represented as follows:
Bucinnazine undergoes various chemical reactions typical of piperazine derivatives. It can be modified through acylation or substitution reactions on the piperazine ring. The presence of double bonds in the cinnamyl group allows for potential stereoisomer formation, including (E) and (Z) configurations, which can affect its pharmacological properties .
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to identify bucinnazine and its metabolites in biological samples .
Bucinnazine exerts its effects primarily through interaction with the mu-opioid receptor, similar to other opioids. This interaction leads to analgesia by inhibiting pain pathways in the central nervous system. The compound's efficacy as an analgesic agent has prompted investigations into its derivatives for improved therapeutic profiles .
The pharmacokinetics of bucinnazine, including absorption, distribution, metabolism, and excretion, remain under investigation but are crucial for understanding its potential clinical applications.
Bucinnazine exhibits specific physical properties that are relevant for its characterization:
These properties are essential for developing analytical methods for detection and quantification.
While bucinnazine is primarily recognized for its presence in illicit drug markets, it has potential scientific applications due to its analgesic properties. Research into its derivatives aims to explore safer alternatives for pain management without the high risk of addiction associated with traditional opioids. Furthermore, studies on bucinnazine's pharmacological profile may contribute to understanding synthetic opioids' effects on human health .
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5